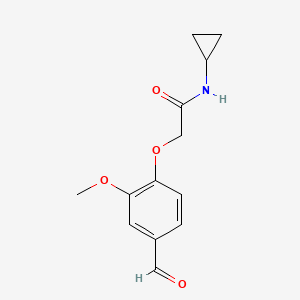

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a cyclopropylamine group, a phenoxy backbone substituted with methoxy (-OCH₃) and formyl (-CHO) groups, and an acetamide linkage. The compound is cataloged under identifiers such as EN300-14409897 () and has been listed as a discontinued product in supplier databases, indicating its specialized use in research (). Its structure combines electron-donating (methoxy) and electron-withdrawing (formyl) groups, which influence reactivity and solubility. The cyclopropyl group may enhance metabolic stability due to its rigid, non-planar geometry, a feature exploited in medicinal chemistry .

Properties

IUPAC Name |

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-12-6-9(7-15)2-5-11(12)18-8-13(16)14-10-3-4-10/h2,5-7,10H,3-4,8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPGDVZCBZPPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of cyclopropylamine with 2-(4-formyl-2-methoxyphenoxy)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: While specific industrial production methods for N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: N-cyclopropyl-2-(4-carboxy-2-methoxyphenoxy)acetamide.

Reduction: N-cyclopropyl-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

Substitution: N-cyclopropyl-2-(4-substituted-2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the methoxyphenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s functional groups and their analogs are compared below:

Table 1: Key Structural Analogs and Properties

*Calculated based on molecular formula C₁₃H₁₅NO₄.

Key Observations:

- Electron Effects : The target compound’s formyl group increases electrophilicity compared to analogs like 6c (p-tolyl, electron-donating methyl) . The nitrophenyl analog () exhibits even stronger electron-withdrawing effects, making it reactive in aromatic substitutions .

- Lipophilicity: The indole-containing analog () has a logP of 2.12, suggesting moderate lipophilicity. The target compound’s formyl group may reduce logP compared to non-polar substituents (e.g., p-tolyl) .

- Thermal Stability : The dibenzooxepin analog (3u) has a high melting point (161–163°C), likely due to extended aromaticity and hydrogen bonding .

Biological Activity

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly for its anti-inflammatory and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15NO4

- Molecular Weight : Approximately 249.27 g/mol

- Key Functional Groups :

- Cyclopropyl group

- Methoxyphenoxy moiety

- Formyl group

The unique structure of N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide contributes to its reactivity and biological activity. The presence of the formyl group allows for potential covalent interactions with nucleophilic residues in proteins, while the methoxyphenoxy group may engage with hydrophobic pockets in enzymes, influencing their conformation and function.

Preliminary studies suggest that N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide interacts with specific molecular targets, modulating their activity through various biochemical pathways. The compound's mechanism involves:

- Enzyme Interaction : Binding to enzymes or receptors, potentially altering their activity.

- Signaling Pathways : Influencing pathways related to inflammation and cell proliferation.

Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, some derivatives have shown significant inhibition of COX-2 activity, which is associated with reduced production of pro-inflammatory mediators like prostaglandins .

Anti-inflammatory Effects

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide has been explored for its anti-inflammatory properties . In vitro studies have demonstrated that it can suppress COX-2 activity, leading to a decrease in pro-inflammatory cytokines. The compound's IC50 values against COX enzymes indicate its potency compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

In addition to anti-inflammatory effects, this compound is being investigated for anticancer activities . Initial findings suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Future studies are required to elucidate its full potential in cancer therapy.

Comparative Analysis of Similar Compounds

The following table summarizes the properties and biological activities of N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide | C13H15NO4 | Contains a methoxy group; potential anti-inflammatory and anticancer properties | Inhibits COX enzymes; reduces inflammation |

| N-cyclopropylmethyl-2-(2-formylphenoxy)acetamide | C12H15NO3 | Similar structure but differs in substituents | Investigated for proteomics applications |

| N-cyclopropyl-2-(4-methylphenoxy)acetamide | C13H15NO3 | Shares acetamide functionality; explored for different biological activities | Potential anti-inflammatory effects |

Case Studies and Research Findings

- Inhibition of COX Enzymes : A study demonstrated that derivatives similar to N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide exhibited potent inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established NSAIDs like diclofenac and celecoxib.

- Cell Proliferation Assays : Preliminary assays indicated that this compound could significantly reduce the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

- Mechanistic Insights : Further research is needed to define the precise molecular interactions and pathways affected by N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide, which could enhance our understanding of its therapeutic applications .

Q & A

Q. What are the key synthetic routes for N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide?

The synthesis typically involves a nucleophilic substitution reaction. A chloroacetamide intermediate (e.g., 2-chloro-N-cyclopropylacetamide) reacts with a substituted phenol derivative (e.g., 4-formyl-2-methoxyphenol) under basic conditions (e.g., K₂CO₃ in acetone at 60°C). Purification via column chromatography (e.g., PE/EA solvent system) ensures high purity . Advanced coupling reactions, such as Suzuki-Miyaura with boronate esters, are also viable for functionalization .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR (¹H and ¹³C): Assigns protons and carbons in the cyclopropyl, formyl, and methoxy groups. Aromatic protons in the phenoxy ring appear as distinct splitting patterns .

- HPLC: Monitors reaction progress and purity (>95% threshold recommended for biological assays) .

- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What standard biological assays evaluate its pharmacological potential?

- MTT Assay: Screens cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) .

- Enzyme Inhibition Studies: Tests interactions with targets like kinases or proteases using fluorometric/colorimetric substrates .

- ADME Profiling: Assesses metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) .

Advanced Research Questions

Q. How can low yields in the phenoxy-acetamide coupling step be mitigated?

- Optimize Reaction Conditions: Increase temperature (e.g., 80–100°C), use polar aprotic solvents (DMF, DMSO), or employ phase-transfer catalysts .

- Alternative Coupling Reagents: Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity .

- Purification Adjustments: Use gradient elution in chromatography or recrystallization to isolate the product from side products .

Q. How to resolve contradictions in NMR data for the cyclopropyl moiety?

- Variable Temperature NMR: Reduces signal splitting caused by restricted rotation of the cyclopropyl group .

- 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to clarify overlapping peaks .

- Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What strategies enhance structure-activity relationship (SAR) studies for derivatives?

- Derivative Design: Modify substituents on the phenoxy ring (e.g., replace formyl with nitro or amino groups) to probe electronic effects .

- Bioisosteric Replacements: Substitute the cyclopropyl group with aziridine or oxetane to assess steric and electronic impacts .

- Pharmacophore Mapping: Use docking studies (e.g., AutoDock) to identify key interactions with biological targets (e.g., kinases) .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies?

- Purity Discrepancies: Impurities >5% (e.g., unreacted phenol) can skew assay results. Validate purity via HPLC and mass spectrometry .

- Cell Line Heterogeneity: Use authenticated cell lines (e.g., ATCC) and standardized culture conditions to minimize variability .

- Solvent Effects: DMSO concentrations >0.1% in assays may inhibit cell growth. Use vehicle controls to confirm compound-specific effects .

Methodological Tables

Q. Table 1: Key Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Phenolic coupling | 2-chloro-N-cyclopropylacetamide, K₂CO₃, acetone, 60°C | 55–66% | |

| Boronate coupling | Pd(dppf)Cl₂, KOAc, dioxane/H₂O, 100°C | 14% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.